molecular formula C15H12FN3O B13926426 n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine

n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine

Cat. No.: B13926426
M. Wt: 269.27 g/mol
InChI Key: WPLQTFASVNZREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine: is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical properties, making it significant in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-fluoroaniline with salicylaldehyde to form 2-(2-fluorophenyl)benzoxazole. This intermediate is then reacted with acetamidine hydrochloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of fluorinated benzoxazole derivatives with biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its fluorinated structure enhances its bioavailability and metabolic stability, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

    2-(2-Fluorophenyl)benzoxazole: Lacks the acetamidine group but shares the benzoxazole core.

    2-(3-Fluorophenyl)benzoxazole: Similar structure with the fluorine atom in a different position.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Contains a piperidine group instead of acetamidine.

Uniqueness: n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine is unique due to the presence of both the fluorine atom and the acetamidine group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

N'-[2-(2-fluorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide

InChI

InChI=1S/C15H12FN3O/c1-9(17)18-10-6-7-13-14(8-10)20-15(19-13)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18)

InChI Key

WPLQTFASVNZREA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.